molecular formula C10H11F2NO2 B3068437 Ethyl Difluoro(5-methylpyridin-2-yl)acetate CAS No. 503627-67-6

Ethyl Difluoro(5-methylpyridin-2-yl)acetate

Cat. No. B3068437
M. Wt: 215.2 g/mol
InChI Key: GLDYXVMCPYSRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07550474B2

Procedure details

To a stirred suspension of Cu(0) (12.2 g, 0.19 mmol, 2.2×) in DMSO (87 mL) at RT under argon was added ethyl bromodifluoroacetate (13.4 mL, 0.10 mol, 1.2×) (see Eto, H., et al.; Chem. Pharm. Bull. 48: 982-990, 2000; and Ashwood, M. S., et al.; Tetrahedron Lett. 43: 9271-9273, 2002). After 2.5 h, 2-bromo-5-methylpyridine was added in one portion, the flask resealed, re-evacuated, and purged with argon. After 48 h, the reaction was partitioned between EtOAc (200 mL) and saturated NH4Cl (150 mL). The organic phase was rewashed with saturated NH4Cl (100 mL) until the blue color dissipated. The organic phase was dried over Na2SO4 and concentrated in vacuo to afford a yellow/green non-viscous oil. Purification via flash chromatography (30% EtOAc/hexanes) afforded the product as a clear oil (10.5 g, 0.05 mol, 56% yield). 1H NMR (300 Hz, CDCl3) δ 8.47 (s, 1H), 7.63 (m, 2H), 4.37 (q, J=7.3 Hz), 2.40 (s, 3H), 1.33 (t, J=7.3 Hz, 3H); LC/MS (m/z) [M+1]+ 216.2 (calculated for C10H12F2NO2, 216.2).
[Compound]
Name
Cu(0)
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=1>CS(C)=O>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=1)[CH3:7]

Inputs

Step One
Name
Cu(0)
Quantity
12.2 g
Type
reactant
Smiles
Name
Quantity
87 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
re-evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon
WAIT
Type
WAIT
Details
After 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between EtOAc (200 mL) and saturated NH4Cl (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow/green non-viscous oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(C1=NC=C(C=C1)C)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.